4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(2-(Phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a phenylthioacetyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 2-aminobenzylamine with phenylthioacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinoxaline ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The phenylthioacetyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-imidazole: Another heterocyclic compound with potential biological activities.
2-Aminothiazole derivatives: Known for their antimicrobial and anticancer properties.
Phenyl boronic acid derivatives: Used in various chemical and biological applications.
Uniqueness
4-(2-(Phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern and the presence of the phenylthioacetyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(2-phenylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQCYWSWOPMRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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